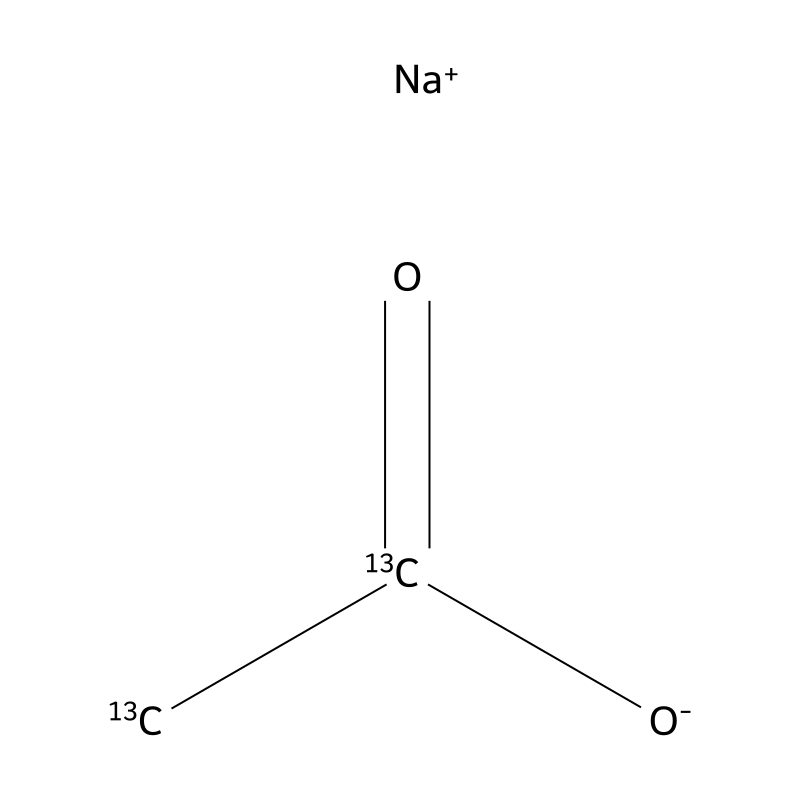

Sodium acetate-13C2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Metabolic Studies:

- Tracing Metabolic Pathways: By incorporating Sodium acetate-13C2 into cell cultures or organisms, researchers can track the fate of the labeled carbon atoms through metabolic pathways. The enrichment in carbon-13 can be detected using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, revealing the steps the molecule undergoes within the system. This allows scientists to study various aspects of metabolism, including nutrient utilization, biosynthesis of complex molecules, and the identification of novel metabolic pathways. [Source: Sigma-Aldrich product page on Sodium acetate-2-13C, ]

Structural Biology:

- Protein-Ligand Interactions: Sodium acetate-13C2 can be used to study the interactions between proteins and small molecules (ligands). By incorporating the labeled acetate into the ligand, researchers can use NMR spectroscopy to identify specific regions of the protein that interact with the ligand. This information is crucial for understanding protein function and developing new drugs. [Source: Sigma-Aldrich product page on Sodium acetate-2-13C, ]

Magnetic Resonance Imaging (MRI):

- Hyperpolarized MRI: When Sodium acetate-13C2 is hyperpolarized, meaning its nuclear spins are aligned to a much greater extent than their natural state, it can be used as a contrast agent in MRI. This technique offers significantly increased sensitivity compared to traditional MRI, allowing for the detection of subtle metabolic changes in tissues and organs. This has applications in studying various diseases, including cancer, heart disease, and neurological disorders. [Source: Evidence of a Streamlined Extracellular Electron Transfer Pathway from Biofilm Structure, Metabolic Stratification, and Long-Range Electron Transfer Parameters, ]

Sodium acetate-13C2 is a stable isotopic form of sodium acetate, where two of the carbon atoms are replaced with carbon-13 isotopes. This compound is represented by the chemical formula C2H3NaO2 and is commonly used in various biochemical and analytical applications due to its unique isotopic labeling. Sodium acetate itself is the sodium salt of acetic acid and is known for its hygroscopic properties, forming a deliquescent solid that can absorb moisture from the environment. The incorporation of carbon-13 isotopes enhances its utility in nuclear magnetic resonance spectroscopy and metabolic studies, allowing researchers to trace metabolic pathways with greater precision .

Sodium acetate-13C2 itself doesn't have a specific mechanism of action. Its primary function is to serve as a ¹³C-labeled tracer molecule in various biological processes. When incorporated into cells or organisms, the ¹³C atoms can be tracked using NMR or MRI techniques, revealing information about metabolic pathways, protein-acetate interactions, and other cellular processes [, ].

- Nucleophilic Substitution Reactions: The acetate ion acts as a nucleophile, reacting with electrophiles such as alkyl halides to form esters.Example:

- Decarboxylation: Under certain conditions, sodium acetate-13C2 can undergo decarboxylation to yield methane.Example:

- Oxidation and Reduction Reactions: While it is primarily used as a source of acetate ions, it can also participate in redox reactions when combined with appropriate reagents .

Sodium acetate-13C2 plays a significant role in various biochemical pathways. It serves as a source of acetyl groups, which are critical for the synthesis of acetyl-CoA, a central metabolite in the citric acid cycle (Krebs cycle). Its biological activity includes:

- Cellular Metabolism: The compound influences cellular functions by providing acetate ions that can regulate metabolic pathways, gene expression, and cell signaling.

- Pharmacokinetics: Similar to regular sodium acetate, sodium acetate-13C2 is rapidly absorbed and distributed within biological systems. Its isotopic labeling allows for detailed tracking during metabolic studies .

The synthesis of sodium acetate-13C2 involves incorporating carbon-13 isotopes into the acetate structure. Common methods include:

- Reaction with Acetic Acid: Sodium carbonate reacts with acetic acid in an aqueous solution, allowing for the incorporation of isotopes under controlled conditions.Reaction:

- Industrial Production: On a larger scale, similar synthetic routes are employed, ensuring high purity and yield while maintaining isotopic integrity .

Sodium acetate-13C2 has diverse applications across various fields:

- Metabolic Studies: Its isotopic labeling allows for tracking metabolic pathways in biological research.

- Nuclear Magnetic Resonance Spectroscopy: The compound is used as a standard or tracer in NMR studies due to its unique isotopic signature.

- Biochemical Research: It serves as a reagent in various biochemical assays and experiments involving acetylation processes .

Research on sodium acetate-13C2 has revealed its interactions within cellular systems:

- Enzyme Interactions: It binds to enzymes like acetyl-CoA synthetase, facilitating the conversion of acetate into acetyl-CoA.

- Cell Signaling Pathways: The compound influences key signaling pathways that regulate cellular metabolism and gene expression.

Studies indicate that variations in dosage can lead to different cellular responses, highlighting its importance in pharmacological research .

Sodium acetate-13C2 can be compared with several similar compounds, each possessing unique characteristics:

| Compound | Isotopic Labeling | Unique Features |

|---|---|---|

| Sodium acetate-1-13C,d3 | Carbon-13 | Single carbon isotope labeling |

| Sodium acetate-2-13C | Carbon-13 | Single carbon isotope labeling |

| Acetic acid-13C2 sodium salt | Carbon-13 | Lacks deuterium labeling |

Uniqueness

Sodium acetate-13C2 stands out due to its dual labeling with both carbon-13 and deuterium. This dual labeling enables more detailed insights during NMR spectroscopy and metabolic studies compared to compounds labeled with only one isotope .

Laboratory-scale synthesis of sodium acetate-13C2 employs several established methodologies, each offering distinct advantages in terms of isotopic purity, yield, and operational complexity.

Direct Neutralization with Carbon-13 Labeled Acetic Acid

The most widely adopted laboratory synthesis method involves the direct neutralization of carbon-13 labeled acetic acid with sodium hydroxide [1] [2]. This approach utilizes stoichiometric quantities of [1,2-13C2] acetic acid and sodium hydroxide solution in a controlled reaction environment. The reaction proceeds according to the equation: 13CH3-13COOH + NaOH → 13CH3-13COONa + H2O. Temperature control between 80-100°C ensures complete reaction while maintaining isotopic integrity [3].

The reaction typically achieves isotopic purities exceeding 99 atom percent 13C with yields ranging from 85-95% [1]. Critical factors influencing reaction success include maintaining an inert atmosphere to prevent carbon dioxide contamination, precise pH monitoring throughout the neutralization process, and controlled addition rates to prevent localized heating that could compromise isotopic labeling [4].

Carbonate-Based Synthesis Methods

Alternative synthesis approaches utilize sodium carbonate as the neutralizing agent, offering advantages in specific laboratory conditions [3]. The carbonate method involves reacting [1,2-13C2] acetic acid with sodium carbonate at temperatures between 60-80°C. This method produces carbon dioxide as a byproduct, which must be carefully managed to prevent atmospheric contamination of the isotopically pure product [5].

While carbonate-based methods typically yield slightly lower isotopic purities (>98 atom percent 13C), they offer improved safety profiles and reduced exothermic reaction characteristics compared to hydroxide-based approaches [6]. The reaction time extends to 4-6 hours, requiring careful monitoring of carbon dioxide evolution to ensure complete conversion [7].

Fermentation-Based Isotopic Labeling

Biological synthesis approaches utilize microbial systems for carbon-13 incorporation, employing specialized bacterial strains grown in media containing 13C-glucose as the sole carbon source [4] [8]. This methodology produces sodium acetate-13C2 through metabolic processes, with isotopic incorporation occurring through acetyl-CoA intermediates [9].

Fermentation-based systems achieve isotopic purities exceeding 95 atom percent 13C with yields of 70-85% [8]. The extended reaction time of 24-48 hours allows for complete metabolic incorporation, though requiring specialized fermentation equipment and sterile techniques. This approach offers particular advantages for producing multiply-labeled compounds with complex isotopic patterns [10].

Chemical Exchange Methodologies

Advanced synthesis techniques employ isotopic exchange reactions between 13CO2 and standard acetate salts under controlled conditions [11]. These methods utilize specialized catalytic systems to facilitate carbon exchange while maintaining molecular integrity. The process operates at room temperature but requires extended reaction times of 12-24 hours to achieve acceptable conversion rates [12].

Chemical exchange methods typically produce isotopic purities of 90-95 atom percent 13C with moderate yields of 60-80%. While offering lower initial material costs, these approaches require sophisticated monitoring systems to track exchange progress and ensure complete isotopic substitution [13].

Industrial Production Techniques

Industrial-scale production of sodium acetate-13C2 necessitates specialized manufacturing approaches that balance economic efficiency with isotopic purity requirements.

Continuous Flow Synthesis Systems

Modern industrial production increasingly relies on continuous flow synthesis systems that provide enhanced control over reaction parameters and improved product consistency [14]. These systems utilize heated tubular reactors with precise temperature and flow rate control, allowing for steady-state production of sodium acetate-13C2 with minimal batch-to-batch variation [15].

Continuous flow systems typically achieve production capacities of 100-500 kg per year with energy consumption ranging from 150-200 MJ per kilogram of product [11]. The technology offers superior heat management, reduced reaction times, and improved safety profiles compared to traditional batch processes. Water usage ranges from 50-80 liters per kilogram of product, with waste generation maintained between 2-3 kilograms per kilogram of final product [15].

Batch Reactor Technologies

Traditional batch reactor systems remain prevalent in industrial sodium acetate-13C2 production, particularly for smaller-scale operations requiring high flexibility [3]. These systems employ jacketed stainless steel reactors with sophisticated temperature control and agitation systems. Batch sizes typically range from 10-50 kilograms of final product per cycle [16].

Batch reactor systems achieve production capacities of 50-200 kg annually with energy consumption between 200-250 MJ per kilogram of product. While offering lower capital investment requirements, these systems typically exhibit higher water usage (80-120 L/kg) and waste generation (3-5 kg/kg product) compared to continuous processes [17].

Microreactor Technology Applications

Emerging microreactor technologies offer significant advantages for sodium acetate-13C2 production, particularly in terms of precise reaction control and minimal material waste [14]. These systems utilize microscale reaction channels that provide enhanced heat and mass transfer characteristics, enabling improved isotopic retention and product purity [18].

Microreactor systems typically achieve production capacities of 10-100 kg per year with reduced energy consumption (100-150 MJ/kg) and minimal water usage (30-50 L/kg). The technology demonstrates superior waste minimization characteristics, generating only 1-2 kilograms of waste per kilogram of product [18].

Biotechnological Production Platforms

Large-scale biotechnological production employs optimized microbial systems in controlled fermentation environments [8] [10]. These systems utilize specialized bioreactors with precise environmental control systems, including temperature, pH, oxygen levels, and nutrient delivery. Production capacities range from 20-150 kg annually, depending on fermentation system scale and optimization [15].

Biotechnological platforms typically exhibit higher energy consumption (300-400 MJ/kg) due to extended fermentation periods and environmental control requirements. Water usage reaches 200-300 liters per kilogram of product, with waste generation of 5-8 kilograms per kilogram of final product, primarily consisting of spent biomass and fermentation media [10].

Purification Protocols and Quality Assurance

Purification of sodium acetate-13C2 requires specialized protocols to maintain isotopic integrity while achieving pharmaceutical-grade purity standards.

Recrystallization Methodologies

Recrystallization represents the primary purification approach for sodium acetate-13C2, utilizing carefully controlled solvent systems to achieve high purity levels [20]. The standard protocol employs ethanol-water mixtures in 3:1 volume ratios, with crude sodium acetate-13C2 dissolved at elevated temperatures (60-80°C) followed by controlled cooling to promote selective crystallization .

This methodology achieves purities exceeding 99.5 atom percent 13C with recovery rates of 85-92% . Critical parameters include cooling rate control (typically 1-2°C per hour), seeding with high-purity crystals to control nucleation, and multiple recrystallization cycles to remove trace contaminants [21]. The process requires careful monitoring of isotopic dilution through analytical techniques including 13C nuclear magnetic resonance spectroscopy [22].

Chromatographic Purification Systems

Ion exchange chromatography provides enhanced purification capabilities for sodium acetate-13C2, particularly for removing inorganic impurities and isotopic contaminants [23]. The methodology employs specialized anion exchange resins with controlled elution protocols using gradient sodium chloride solutions [24].

Chromatographic systems achieve purities exceeding 99.8 atom percent 13C with recovery rates of 90-95% [23]. The technique offers superior separation capabilities for isotopic variants and chemical impurities, though requiring significant solvent consumption and extended processing times [25]. Quality control protocols include high-performance liquid chromatography and ion chromatography analysis with detection limits below 0.05% [26].

Vacuum Drying and Thermal Processing

Controlled vacuum drying represents a critical purification step for removing residual solvents and water while maintaining isotopic integrity [27]. The process employs graduated vacuum systems with precise temperature control, typically operating at temperatures below 60°C to prevent thermal decomposition [28].

Vacuum drying achieves purities exceeding 99.0 atom percent 13C with recovery rates of 95-98% [27]. The methodology requires specialized equipment including oil-free vacuum systems to prevent contamination and continuous monitoring of water content through Karl Fischer titration [29]. Thermogravimetric analysis provides real-time monitoring of drying progress and thermal stability assessment [30].

Analytical Quality Assurance Protocols

Comprehensive quality assurance protocols for sodium acetate-13C2 employ multiple analytical techniques to verify isotopic purity, chemical composition, and contaminant levels [26]. Primary analytical methods include carbon-13 nuclear magnetic resonance spectroscopy for isotopic confirmation, mass spectrometry for molecular characterization, and elemental analysis for chemical purity assessment [22].

Quality control standards require isotopic purity verification within 0.1% accuracy using standardized reference materials [31]. Additional testing protocols include heavy metal analysis through inductively coupled plasma mass spectrometry, residual solvent analysis through gas chromatography, and microbiological testing for pharmaceutical applications [32]. Documentation requirements follow international pharmaceutical standards with complete analytical certificates for each production batch [33].

Validation and Stability Testing

Long-term stability testing protocols evaluate sodium acetate-13C2 under various storage conditions to establish shelf-life parameters and degradation pathways [34]. Testing conditions include elevated temperatures (40°C), high humidity (75% relative humidity), and light exposure to simulate accelerated aging conditions [35].

Stability protocols monitor isotopic retention, chemical decomposition, and impurity formation over extended periods typically spanning 12-24 months [36]. Critical stability indicators include maintenance of isotopic purity within 0.5% of initial values, chemical purity above 99%, and absence of significant decomposition products [37]. Storage recommendations typically specify inert atmosphere conditions, controlled temperature environments, and moisture-resistant packaging systems [38].

Economic and Scalability Considerations

Economic viability and scalability of sodium acetate-13C2 production depend on multiple factors including raw material costs, production scale, infrastructure requirements, and market demand dynamics.

Cost Structure Analysis

Production costs for sodium acetate-13C2 exhibit significant scale dependence, ranging from $1200-1600 per gram for laboratory-scale synthesis to $200-400 per gram for industrial production [39] [40]. Raw material costs represent the dominant factor, with [1,2-13C2] acetic acid accounting for 60-70% of total production expenses [41]. Manufacturing costs include energy consumption, labor requirements, quality control testing, and facility overhead [42].

Infrastructure investment requirements scale dramatically with production capacity, ranging from $10,000-50,000 for laboratory facilities to over $1 million for industrial production plants [43]. Key cost drivers include specialized equipment for isotopic handling, environmental control systems, analytical instrumentation, and regulatory compliance infrastructure [44]. Operating expenses include utilities, maintenance, quality assurance, and skilled labor costs, typically representing 30-40% of total production costs [45].

Scalability Challenges and Solutions

Production scalability faces several technical and economic challenges including isotopic enrichment limitations, specialized equipment requirements, and quality control complexity [11]. Current commercial production plants achieve maximum annual outputs of approximately 400 kilograms of carbon-13 enriched materials globally, creating supply constraints for expanding applications [11].

Technological solutions for enhanced scalability include process intensification through microreactor systems, continuous flow processing, and improved separation technologies [14]. Investment in cryogenic distillation infrastructure for carbon-13 enrichment represents a critical bottleneck requiring capital investments exceeding $100 million for meaningful capacity expansion [11]. Alternative approaches include biotechnological production systems and chemical exchange processes that offer potential cost advantages at larger scales [15].

Regulatory and Compliance Considerations

Regulatory frameworks significantly impact production economics through compliance costs, documentation requirements, and quality standards [24]. International standards require comprehensive validation protocols, analytical testing, and facility certifications that add 15-25% to total production costs [33]. Export control regulations for dual-use isotopes create additional compliance burdens, particularly for international trade [39].